Bromodifluoromethyl phenyl sulfide
Overview
Description
Bromodifluoromethyl phenyl sulfide is an organic compound . It is a solid at room temperature and appears as white crystals . It has a low solubility in water but can dissolve in some organic solvents such as ethanol and dimethyl sulfoxide .
Synthesis Analysis
This compound can be synthesized through the reaction of Fluorosulfophenol with Bromodifluoromethane .Molecular Structure Analysis
The molecular formula of this compound is C7H5BrF2O2S . The structure determination of fluorinated compounds like this compound can be achieved using 19F NMR spectroscopy .Chemical Reactions Analysis
The cathodic reduction of this compound using o-phthalonitrile as a mediator generates the (phenylthio)difluoromethyl radical, which reacted with α-methylstyrene and 1,1-diphenylethylene to provide the corresponding adducts in moderate and high yields .Physical and Chemical Properties Analysis
This compound has a molecular weight of 271.08 g/mol . It has a density of 1.745±0.06 g/cm3 . The melting point is 33-34 °C and the boiling point is 291.8±40.0 °C .Scientific Research Applications
Synthesis and Mechanism
- Synthesis Process : Bromodifluoromethyl phenyl sulfide is synthesized from the reaction of sodium thiophenoxide with dibromodifluoromethane. This process involves the formation of difluorocarbene, which is captured by thiophenoxide, followed by a halogen abstraction reaction to yield the sulfide, PhSCF2Br (Burton & Wiemers, 1981).
Reactive Species Generation
- Generation of Reactive Species : Electrochemical reduction of this compound using o-phthalonitrile as a mediator generates the (phenylthio)difluoromethyl radical, which can react with various compounds to form different adducts (Iwase, Inagi, & Fuchigami, 2022).
Biotransformation Studies
- Biotransformation : Phenyl methyl sulfides, including those with bromodifluoromethyl groups, can be converted to sulfoxides using biotransformation techniques. This process has shown high yields and enantiomeric excesses, especially with bromo, cyano, methoxy, thiomethyl, and methylsulfinyl substituents (Holland, Bornmann, & Lakshmaiah, 1996).
Fluorine Substitution Reactions
- Fluorine Substitution : Phenyl sulfides, including this compound, can undergo fluorine substitution reactions. These reactions can occur without affecting other substituents like bromine (Ichikawa, Sugimoto, Sonoda, & Kobayashi, 1987).
Catalytic Applications
- Palladium Catalyzed Reactions : this compound can be used in palladium-catalyzed nucleophilic substitution reactions. These reactions are efficient for producing aryl sulfides (Migita et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .
Properties
IUPAC Name |
[bromo(difluoro)methyl]sulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZWRRXLBDCJMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)(F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462335 | |
Record name | bromodifluoromethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-08-0 | |
Record name | bromodifluoromethyl phenyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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